1-(BENZENESULFONYL)-4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZINE
Overview
Description
1-(BENZENESULFONYL)-4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a benzenesulfonyl group and a methylsulfanylphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(BENZENESULFONYL)-4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZINE typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Methylsulfanylphenylmethyl Group: This step involves the reaction of the piperazine derivative with 4-(methylsulfanyl)benzyl chloride under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(BENZENESULFONYL)-4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzenesulfonyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The piperazine nitrogen atoms can participate in nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Benzyl derivatives.
Substitution: N-alkylated piperazine derivatives.
Scientific Research Applications
1-(BENZENESULFONYL)-4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZINE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of pharmaceutical agents, particularly those targeting central nervous system disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of sulfonyl-containing compounds with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-(BENZENESULFONYL)-4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZINE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzenesulfonyl group can act as a pharmacophore, while the piperazine ring can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
1-(BENZENESULFONYL)-4-METHYLPIPERAZINE: Lacks the methylsulfanylphenylmethyl group, resulting in different chemical properties and applications.
1-(TOLUENESULFONYL)-4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZINE: Contains a toluenesulfonyl group instead of a benzenesulfonyl group, which may affect its reactivity and biological activity.
Uniqueness
1-(BENZENESULFONYL)-4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZINE is unique due to the presence of both the benzenesulfonyl and methylsulfanylphenylmethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-[(4-methylsulfanylphenyl)methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S2/c1-23-17-9-7-16(8-10-17)15-19-11-13-20(14-12-19)24(21,22)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIKHQBTSBEFBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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